![molecular formula C11H13NO4 B055209 Benzamide, N-(acetyloxy)-N-ethoxy- CAS No. 124617-83-0](/img/structure/B55209.png)
Benzamide, N-(acetyloxy)-N-ethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(acetyloxy)-N-ethoxy- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to exhibit certain biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(acetyloxy)-N-ethoxy- has several potential applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as N-(2,4-dinitrophenyl)-N-(acetyloxy)-N-ethoxybenzamide, which has been studied for its anti-inflammatory properties. Additionally, Benzamide, N-(acetyloxy)-N-ethoxy- has been used as a precursor in the synthesis of other bioactive compounds, such as benzamides and isoindolinones.
Wirkmechanismus
The mechanism of action of Benzamide, N-(acetyloxy)-N-ethoxy- is not well understood. However, it has been suggested that it may act as a nucleophile, reacting with electrophilic species to form covalent adducts.
Biochemical and Physiological Effects:
Benzamide, N-(acetyloxy)-N-ethoxy- has been found to exhibit certain biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters. Additionally, Benzamide, N-(acetyloxy)-N-ethoxy- has been found to exhibit antioxidant properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Benzamide, N-(acetyloxy)-N-ethoxy- has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it has been found to exhibit certain biochemical and physiological effects, which may be useful in studying the mechanisms of certain diseases. However, one limitation is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving Benzamide, N-(acetyloxy)-N-ethoxy-. One area of interest is the synthesis of other bioactive compounds using Benzamide, N-(acetyloxy)-N-ethoxy- as a precursor. Additionally, further studies are needed to better understand the mechanism of action of Benzamide, N-(acetyloxy)-N-ethoxy- and its potential applications in the treatment of certain diseases. Finally, more research is needed to explore the potential advantages and limitations of Benzamide, N-(acetyloxy)-N-ethoxy- in lab experiments.
Synthesemethoden
Benzamide, N-(acetyloxy)-N-ethoxy- is synthesized using a specific method that involves the reaction between benzamide and acetic anhydride in the presence of a catalyst such as pyridine. The reaction results in the formation of the desired compound, which is then purified using techniques such as recrystallization.
Eigenschaften
CAS-Nummer |
124617-83-0 |
---|---|
Molekularformel |
C11H13NO4 |
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
[benzoyl(ethoxy)amino] acetate |
InChI |
InChI=1S/C11H13NO4/c1-3-15-12(16-9(2)13)11(14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
VTXASKVCTCLBRE-UHFFFAOYSA-N |
SMILES |
CCON(C(=O)C1=CC=CC=C1)OC(=O)C |
Kanonische SMILES |
CCON(C(=O)C1=CC=CC=C1)OC(=O)C |
Andere CAS-Nummern |
124617-83-0 |
Synonyme |
N-ACETOXY-N-ETHOXYBENZAMIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.